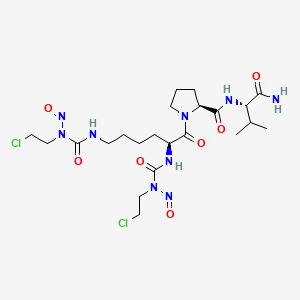
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include protecting groups for amines and carboxylic acids, coupling agents like carbodiimides, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process typically includes rigorous quality control measures to monitor the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can be used to modify the nitroso groups, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify proteins, nucleic acids, and other biomolecules, potentially altering their activity and function. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorobenzyl)-N-cyclohexylamine
- N-(4-Chlorobenzyl)-N-isopropyl-L-valinamide
- N-(4-Chlorobenzyl)-N-ethylglycinamide
Uniqueness
L-Valinamide, N(sup 2),N(sup 6)-bis(((2-chloroethyl)nitrosoamino)carbonyl)-L-lysyl-L-prolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
87230-62-4 |
|---|---|
Fórmula molecular |
C22H37Cl2N9O7 |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-bis[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H37Cl2N9O7/c1-14(2)17(18(25)34)28-19(35)16-7-5-11-31(16)20(36)15(27-22(38)33(30-40)13-9-24)6-3-4-10-26-21(37)32(29-39)12-8-23/h14-17H,3-13H2,1-2H3,(H2,25,34)(H,26,37)(H,27,38)(H,28,35)/t15-,16-,17-/m0/s1 |
Clave InChI |
WJWWXDBYHUBFLO-ULQDDVLXSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



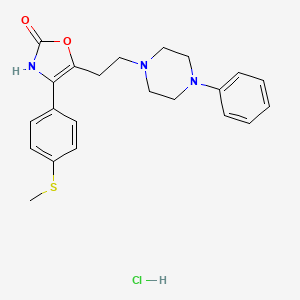
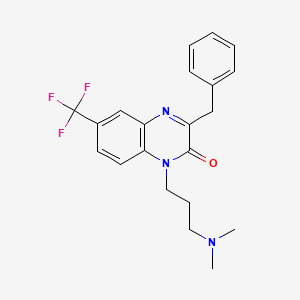
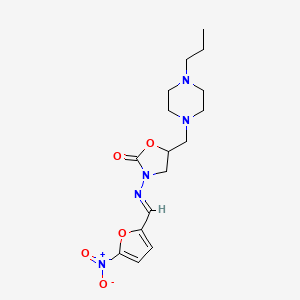

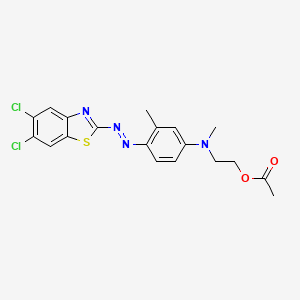
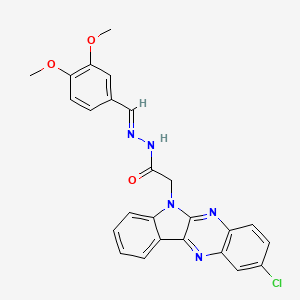


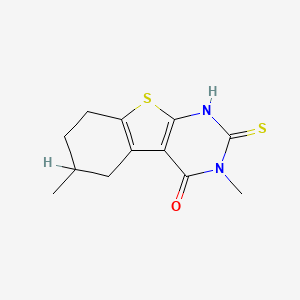
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)


![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
